molecular formula C11H20O B3029118 trans-2-Undecenal CAS No. 53448-07-0

trans-2-Undecenal

Cat. No.: B3029118
CAS No.: 53448-07-0
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-MDZDMXLPSA-N
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Description

trans-2-Undecenal: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive citrus-like aroma and is found naturally in various plants, including coriander, fresh red pepper, and watermelon .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the oxidation of triolein, a triglyceride found in natural fats and oils, under heating conditions . Another method includes the reaction between 1-decene and crotonaldehyde, which involves a series of steps such as hydroformylation and subsequent hydrogenation .

Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled oxidation of unsaturated fatty acids or their derivatives. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Undecenal is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds .

Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to exhibit activity against a range of bacterial and fungal species, making it a potential candidate for developing new antimicrobial agents .

Medicine: Research has indicated that this compound may have potential therapeutic applications due to its antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy and safety in medical applications .

Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its pleasant citrus-like aroma. It is also used in the formulation of perfumes and other scented products .

Mechanism of Action

The mechanism of action of trans-2-Undecenal involves its interaction with microbial cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to its aldehyde group, which can form covalent bonds with membrane proteins and lipids, thereby compromising the structural integrity of the membrane .

Comparison with Similar Compounds

  • trans-2-Decenal
  • trans-2-Dodecenal
  • trans-2-Hexenal
  • trans-2-Octenal

Comparison: trans-2-Undecenal is unique among its analogs due to its specific chain length and the position of the double bond. This gives it distinct physical and chemical properties, such as a higher boiling point and a unique aroma profile. While other similar compounds like trans-2-Decenal and trans-2-Dodecenal also have aldehyde groups and double bonds, their chain lengths and resulting properties differ, making this compound particularly valuable in specific applications .

Properties

IUPAC Name

(E)-undec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANBRUWVURLWGY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904470
Record name (2E)-2-Undecenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name 2-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040247
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.837-0.847
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53448-07-0, 1337-83-3, 2463-77-6
Record name (E)-2-Undecenal
Source CAS Common Chemistry
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Record name Undecenal
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Record name 2-Undecenal
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Record name 2-Undecenal, (2E)-
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Record name Undecenal
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Record name 2-Undecenal
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Record name (2E)-2-Undecenal
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Record name Undecenal
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Record name Undec-2-enal
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Record name (E)-undec-2-enal
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Record name 2-UNDECENAL, (2E)-
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Record name 2-Undecenal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-undecenal exhibit any biological activity?

A1: Yes, research indicates 2-undecenal possesses antifungal [, ], antibacterial [], and nematicidal [] properties.

Q2: How does 2-undecenal exert its antifungal effect?

A2: While the exact mechanism is not fully understood, research suggests 2-undecenal might act as a surfactant, disrupting the fungal plasma membrane and causing potassium ion leakage []. This disruption is thought to be non-specific, affecting membrane integrity directly.

Q3: Has the antifungal activity of 2-undecenal been tested on specific fungi?

A3: Yes, studies have demonstrated the efficacy of 2-undecenal against various plant pathogenic fungi, including Botrytis cinerea [], Cladosporium herbarum [], Fusarium temperatum [], Bipolaris oryzae [], Fusarium oxysporum [], Fusarium solani [], and Rhizoctonia solani [].

Q4: What about its nematicidal activity? Against which nematodes has it been tested?

A4: 2-Undecenal exhibited nematicidal activity against the root-knot nematode Meloidogyne javanica in a laboratory setting [].

Q5: Could 2-undecenal be used to control postharvest diseases in fruits?

A5: Research suggests potential. In a study, 2-undecenal effectively inhibited Fusarium temperatum growth on Manzano peppers, prolonging their shelf life and preserving their nutritional quality [].

Q6: Does 2-undecenal exhibit any activity against Leishmania parasites?

A6: While 2-undecenal itself hasn't been extensively studied in this context, its related compound (E)-2-dodecenal, also found in cilantro essential oil, showed promising activity against both promastigote and amastigote forms of Leishmania donovani []. This suggests a potential avenue for further investigation into 2-undecenal's antiparasitic properties.

Q7: Does 2-undecenal show any inhibitory effects on enzymes?

A7: One study found that (E)-2-undecenal, alongside other alkenals, demonstrated inhibitory effects on the plasma membrane H+-ATPase of Saccharomyces cerevisiae []. This inhibition impacted glucose-induced medium acidification, highlighting its potential to interfere with cellular processes.

Q8: Is 2-undecenal toxic to plants?

A8: A study using Arabidopsis thaliana as a model plant found no visible toxicity from 4-octyl-cyclopentenone, a compound structurally similar to 2-undecenal and sharing the α,β-unsaturated carbonyl moiety []. This suggests that 2-undecenal might also be safe for plants, although further research is needed to confirm this.

Q9: What is the molecular formula and weight of 2-undecenal?

A9: The molecular formula of 2-undecenal is C11H20O, and its molecular weight is 168.28 g/mol.

Q10: Are there any specific structural features of 2-undecenal that contribute to its biological activity?

A10: Yes, the α,β-unsaturated carbonyl group in 2-undecenal is crucial for its activity [, ]. This moiety is a strong electrophile, capable of reacting with nucleophilic groups in biological systems, potentially disrupting crucial cellular processes.

Q11: How does the length of the carbon chain in 2-undecenal affect its antifungal activity?

A11: Research indicates that antifungal activity increases with chain length up to a certain point. For instance, (E)-2-decenal and (E)-2-undecenal show maximum potency against Saccharomyces cerevisiae, but activity drastically reduces for (E)-2-dodecenal and longer chain alkenals []. This suggests an optimal chain length for interaction with target sites.

Q12: Is 2-undecenal found in food?

A12: Yes, 2-undecenal is a natural constituent of certain foods, contributing to their flavor profile. It is found in cilantro [, ], lemon peel [], and olive oil [, ].

Q13: What kind of aroma does 2-undecenal impart to food?

A13: 2-Undecenal is associated with various aroma descriptors, including "metallic" [, ], "fatty" [, , ], and "green" []. Its perception and contribution to the overall aroma profile can be influenced by its concentration and the presence of other volatile compounds.

Q14: Can 2-undecenal be formed during food processing?

A14: Yes, 2-undecenal can be generated during cooking processes like deep frying [, , , , ] and thermal oxidation of oils [, , ]. It is often considered a marker of lipid oxidation, especially in unsaturated fats.

Q15: Does the presence of 2-undecenal in food pose any health concerns?

A15: While 2-undecenal is generally considered safe at the levels found in food, some unsaturated aldehydes, including 2-alkenals and alka-2,4-dienals, have been associated with potential health concerns at higher concentrations []. More research is needed to fully understand the potential long-term effects of consuming foods with high levels of 2-undecenal.

Q16: What are the common methods for analyzing and quantifying 2-undecenal?

A16: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 2-undecenal in various matrices, including plant extracts [, ], food samples [, , , ], and insect emissions [].

Q17: Are there any specific techniques for extracting 2-undecenal from complex matrices?

A17: Several extraction methods have been employed, including solid-phase microextraction (SPME) [, , , ], dynamic headspace sampling [], simultaneous distillation-extraction [], and solvent extraction []. The choice of technique depends on the sample matrix and the desired sensitivity and selectivity.

Q18: Are there any ongoing research efforts to explore the potential applications of 2-undecenal?

A18: Research on 2-undecenal is ongoing, particularly its use as a potential biopesticide [, ] and its role in food flavor [, , ]. Further investigation is needed to fully understand its mode of action, efficacy, and safety in various applications.

Q19: Could 2-undecenal be used as a starting material for synthesizing other compounds?

A19: Yes, 2-undecenal's structure makes it a valuable building block in organic synthesis. For example, it can be used to synthesize fluorinated analogs of insect pheromones, as demonstrated by the synthesis of (3Z,5Z)-5-fluorotetradecadien-1-yl acetate, a fluorinated analog of the sex pheromone of the carpenterworm Prionoxistus robiniae [].

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